molecular formula C5H5N3O2 B1682577 3-Hydroxypyrazine-2-carboxamide CAS No. 55321-99-8

3-Hydroxypyrazine-2-carboxamide

Cat. No. B1682577
CAS RN: 55321-99-8
M. Wt: 139.11 g/mol
InChI Key: SZPBAPFUXAADQV-UHFFFAOYSA-N
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Description

3-Hydroxypyrazine-2-carboxamide is a chemical compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 . It is a broad-spectrum viral polymerase inhibitor and a structural analogue of T-705 . It inhibits the polymerases of RNA viruses after being converted to a ribonucleoside triphosphate (RTP) metabolite .


Synthesis Analysis

The synthesis of 3-Hydroxypyrazine-2-carboxamide involves a four-step process: amidation, nitrification, reduction, and fluorination . The overall yield of this process is about 8% .


Molecular Structure Analysis

The molecular structure of 3-Hydroxypyrazine-2-carboxamide is almost planar . The intramolecular O−H•••O hydrogen bond forms a 6-member ring . In the crystal, molecules are packed governed by both hydrogen bonds and stacking interactions .


Physical And Chemical Properties Analysis

3-Hydroxypyrazine-2-carboxamide is a crystal-powder with a very pale yellow to brown or gray color . It has a density of 1.5±0.1 g/cm3, a boiling point of 640.8±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . Its molar refractivity is 33.2±0.3 cm3, and it has a molar volume of 93.0±3.0 cm3 .

Scientific Research Applications

Corrosion Inhibition

  • N-hydroxypyrazine-2-carboxamide as a Corrosion Inhibitor: N-hydroxypyrazine-2-carboxamide (NHP) is reported as an effective and environmentally friendly corrosion inhibitor for mild steel in acidic solutions. It shows an impressive inhibition efficiency of 93.51% at 200 ppm and 298K temperature. This molecule follows the Langmuir adsorption model and does not pose environmental threats or toxicity, decomposing into harmless compounds. Its effectiveness is corroborated by experimental techniques like gravimetric analysis, electron impedance spectroscopy (EIS), energy-dispersive X-ray spectroscopy (EDX), and scanning electron microscopy (SEM), as well as quantum chemical analyses based on density functional theory (DFT) (Dewangan et al., 2022).

Biocatalysis

  • Bioconversion in Antituberculous Agents Synthesis: 5-Hydroxypyrazine-2-carboxylic acid, which is structurally similar to 3-hydroxypyrazine-2-carboxamide, is a key building block in synthesizing new antituberculous agents. It can be prepared through whole-cell biotransformation from 2-cyanopyrazine using Agrobacterium sp. DSM 6336, achieving a high product concentration of 40 g/l with a total yield of 80% (Wieser et al., 1997).

Antiviral Drug Research

  • Oxidative Degradation Study in Antiviral Drugs: 3-Hydroxypyrazine-2-carboxamide, as part of pyrazine antiviral drugs like favipiravir, has been investigated for its oxidative degradation by electrogenerated superoxide radical anion (O2•–) through proton-coupled electron transfer (PCET). This research provides insights into the molecular stability of such compounds under physiological conditions, which is critical for their effectiveness against viral infections including COVID-19 (Nakayama & Honda, 2021).

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Analysis: The synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide, a compound closely related to 3-hydroxypyrazine-2-carboxamide, have been documented. This research details a four-step synthesis process and analyzes the planar structure of the molecule, highlighting intramolecular hydrogen bonding and crystal packing governed by hydrogen bonds and stacking interactions (Shi et al., 2014).

Safety And Hazards

3-Hydroxypyrazine-2-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-oxo-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H2,6,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPBAPFUXAADQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203888
Record name 3-Oxo-3,4-dihydropyrazine-2-carboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID10203888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypyrazine-2-carboxamide

CAS RN

55321-99-8
Record name 2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo-
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Record name 55321-99-8
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Record name 3-Oxo-3,4-dihydropyrazine-2-carboxamide
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Record name 3-Hydroxypyrazine-2-carboxamide
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Record name 2-PYRAZINECARBOXAMIDE, 3,4-DIHYDRO-3-OXO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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